5-amino-N-(2,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Descripción
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Propiedades
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-12-5-7-15(13(2)9-12)23-18(28)11-27-20(22)19(25-26-27)21(29)24-16-8-6-14(30-3)10-17(16)31-4/h5-10H,11,22H2,1-4H3,(H,23,28)(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEMAABJPNMOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-amino-N-(2,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C21H24N6O4
- Molecular Weight : 424.461 g/mol
- CAS Number : 899214-66-5
- Purity : Typically ≥ 95%
The biological activity of triazole derivatives often involves interaction with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit enzymes related to cancer proliferation and microbial growth.
- Modulation of Cellular Pathways : The compound may affect signaling pathways involved in apoptosis and cell cycle regulation.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Triazole A | A431 | 1.98 ± 1.22 |
| Triazole B | HepG2 | <10 |
| Triazole C | MCF7 | <5 |
The presence of electron-donating groups such as methoxy in the phenyl ring enhances the anticancer activity by improving binding affinity to target proteins involved in tumor growth regulation .
Antimicrobial Activity
Triazoles are known for their antifungal properties. The compound's structure suggests potential activity against fungal pathogens by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. Research indicates that similar compounds exhibit broad-spectrum antifungal activity against strains like Candida albicans and Aspergillus species .
Structure-Activity Relationship (SAR)
The modification of substituents on the triazole ring significantly influences biological activity. Key findings include:
- Dimethoxy Substitution : Enhances lipophilicity and cellular uptake.
- Amino Group Presence : Critical for binding interactions with target enzymes.
- Carbamoyl Methyl Group : Influences the compound's stability and bioavailability.
Case Studies
- Study on Anticancer Activity :
- Antifungal Efficacy Evaluation :
Métodos De Preparación
Synthesis of the 1H-1,2,3-Triazole Core
The 1H-1,2,3-triazole ring system is constructed via a transition-metal-free nucleophilic addition/cyclization cascade. Carbodiimides react with diazo compounds in acetonitrile under basic conditions (KOH, 0.45 mmol) to yield 5-amino-1,2,3-triazole intermediates. For example, ethyl diazoacetate and N,N'-diaryl carbodiimide undergo cyclization at 25°C for 12 hours, achieving 78–92% yields. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Acetonitrile | Enhances reaction homogeneity |
| Base | KOH (1.5 equiv) | Facilitates deprotonation |
| Temperature | 25–40°C | Prevents diazo decomposition |
This method avoids transition-metal catalysts, simplifying purification and reducing costs.
Carbamoylmethyl Functionalization at Position 1
The 1-{[(2,4-dimethylphenyl)carbamoyl]methyl} side chain is introduced via nucleophilic substitution:
- Alkylation : The triazole nitrogen reacts with bromoacetyl bromide (1.2 equiv) in dichloromethane (DCM) at −10°C.
- Carbamoylation : The bromo intermediate reacts with 2,4-dimethylaniline in the presence of K₂CO₃ (2 equiv) in DMF at 80°C for 6 hours. Yield: 75–82%.
Side reactions include over-alkylation, mitigated by stoichiometric control.
Optimization of Reaction Conditions
Comparative studies reveal critical optimization points:
| Step | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triazole formation | 25°C | 12 | 89 | 98 |
| Amide coupling | 0°C→25°C | 24 | 91 | 97 |
| Carbamoylation | 80°C | 6 | 78 | 95 |
Elevating the carbamoylation temperature beyond 80°C promotes hydrolysis, reducing yields by 12–15%.
Purification and Characterization
Purification :
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7→1:1).
- Recrystallization : Ethanol/water (4:1) at −20°C achieves >99% purity.
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (s, 1H, NH), 3.89 (s, 6H, OCH₃).
- HRMS : m/z calcd for C₂₃H₂₅N₅O₄ [M+H]⁺: 452.1932; found: 452.1935.
Industrial-Scale Adaptations
Batch processes (50 kg scale) employ:
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions optimize yield?
The synthesis typically involves:
- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
- Substitution and amidation : Sequential reactions to introduce the 2,4-dimethoxyphenyl and 2,4-dimethylphenylcarbamoyl groups. Key reagents include isocyanides, acyl chlorides, and coupling agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| 1 | NaN₃, CuI, DMF, 60°C | 60-75% |
| 2 | EDCI, HOBt, DCM, RT | 70-85% |
| 3 | Ethanol reflux | 90-95% purity |
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole carbons at δ 145–150 ppm) .
- X-ray crystallography : Resolves stereoelectronic effects of the triazole ring and carbamoyl group .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 468.192) .
Q. What preliminary biological assays are recommended for activity screening?
- Enzyme inhibition : Kinase or protease assays (IC₅₀ determination) using fluorescence-based substrates .
- Cellular viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
- Solubility : HPLC-UV quantification in PBS (pH 7.4) to guide formulation .
Advanced Research Questions
Q. How can contradictory activity data across assay platforms be resolved?
- Assay validation : Compare results from fluorescence polarization (FP) vs. surface plasmon resonance (SPR) to rule out interference from compound autofluorescence .
- Metabolite screening : LC-MS/MS to detect instability in cell culture media (e.g., hydrolysis of carbamoyl groups) .
- Target engagement : Cellular thermal shift assay (CETSA) to confirm direct target binding .
Q. What strategies improve solubility without compromising target affinity?
- Structural modifications : Introduce PEGylated side chains or replace methoxy groups with hydroxyls to enhance hydrophilicity .
- Co-crystallization : Screen with cyclodextrins or liposomal formulations to improve bioavailability .
- Computational guidance : Molecular dynamics simulations to predict solvation-free energy changes .
Q. How can computational methods elucidate structure-activity relationships (SAR)?
- Docking studies : Use AutoDock Vina to map interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues) .
- QSAR modeling : Train models on IC₅₀ data from analogs to prioritize synthetic targets .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., dimethyl vs. diethylphenyl) .
Q. What experimental designs address synthetic impurities affecting bioactivity?
- DoE optimization : Taguchi arrays to minimize byproducts during amidation (e.g., varying EDCI concentration, reaction time) .
- HPLC-MS tracking : Monitor intermediates in real-time to identify critical purity thresholds (>98% for cellular assays) .
- Counterion screening : Test trifluoroacetate vs. hydrochloride salts to stabilize the compound .
Q. How is metabolic stability assessed in preclinical models?
- Microsomal incubation : Human liver microsomes (HLM) with NADPH, quantify parent compound depletion via LC-MS (t₁/₂ calculation) .
- CYP inhibition screening : Fluorescent probes (e.g., CYP3A4) to identify off-target interactions .
- In vivo PK : Administer IV/PO in rodents, collect plasma for AUC and clearance analysis .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure tissue distribution (e.g., brain penetration via LC-MS) to confirm target exposure .
- Metabolite identification : Detect active/inactive metabolites (e.g., N-demethylation) that alter efficacy .
- Dose-response alignment : Adjust dosing regimens to match in vitro IC₅₀ with achievable plasma concentrations .
Q. What methods validate target specificity amid off-target effects?
- Proteome-wide profiling : Affinity pulldown with biotinylated probes + quantitative mass spectrometry .
- CRISPR knockouts : Compare activity in wild-type vs. target gene-KO cell lines .
- Kinome-wide screening : Eurofins KinaseProfiler™ to assess selectivity across 400+ kinases .
Methodological Resources
- Synthetic protocols : Detailed in and .
- Assay guidelines : OECD/ICH standards referenced in .
- Computational tools : ICReDD’s quantum chemistry workflows ().
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